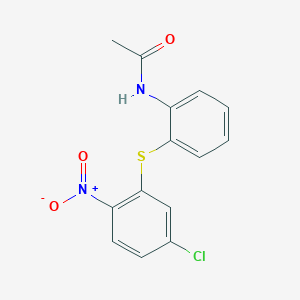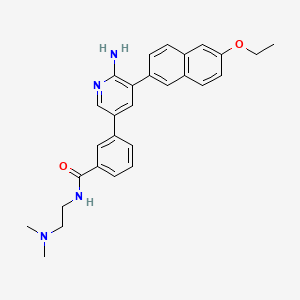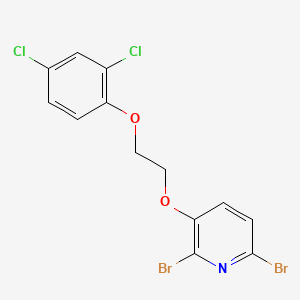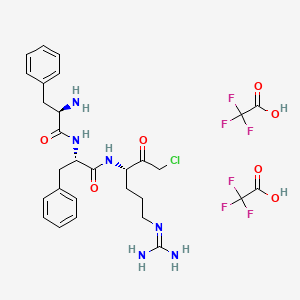
Nmdpef
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S29434 is a potent inhibitor of quinone reductase 2, an enzyme involved in the detoxification of natural quinones.
Preparation Methods
The synthesis of S29434 has been explored through two different synthetic routes. Both routes involve multiple steps, including the formation of key intermediates and final product purification. The detailed synthetic routes and reaction conditions are provided in the supplementary materials of the referenced studies . Industrial production methods for S29434 are not widely documented, but the compound has been synthesized with a purity above 99% as determined by liquid chromatography-mass spectrometry and nuclear magnetic resonance .
Chemical Reactions Analysis
S29434 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include N-benzyldihydronicotinamide and N-ribosyldihydronicotinamide . The major products formed from these reactions are typically related to the inhibition of reactive oxygen species production .
Scientific Research Applications
S29434 has been extensively studied for its scientific research applications. In chemistry, it serves as a reference inhibitor for quinone reductase 2, allowing researchers to study the enzyme’s role in various biochemical pathways . In biology and medicine, S29434 has shown potential in reducing cell death in models of neurodegenerative diseases, such as Parkinson’s disease . It has also been investigated for its role in inhibiting reactive oxygen species production, which is linked to oxidative stress and related pathologies .
Mechanism of Action
The mechanism of action of S29434 involves its inhibition of quinone reductase 2. This enzyme typically recognizes metabolites of NADH, such as N-methyl- and N-ribosyldihydronicotinamide, as electron donors . By inhibiting quinone reductase 2, S29434 reduces the production of reactive oxygen species, thereby mitigating oxidative stress and its associated cellular damage .
Comparison with Similar Compounds
S29434 is unique in its high specificity and potency as a quinone reductase 2 inhibitor. Similar compounds include resveratrol, which also inhibits quinone reductase 2 but with different binding kinetics and stability . Other inhibitors of quinone reductase 2 include chloroquine and 1-methyl-4-phenylpyridinium, but S29434 stands out due to its nanomolar inhibitory concentration and high purity .
Properties
IUPAC Name |
N-[2-(5-methoxy-1,6,11-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,10(15),11,13-heptaen-8-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-27-17-7-6-15-19(24-17)14(8-10-23-21(26)16-5-3-11-28-16)20-18-13(12-25(15)20)4-2-9-22-18/h2-7,9,11H,8,10,12H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIUMLVQBQKCJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N3CC4=C(C3=C2CCNC(=O)C5=CC=CO5)N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does NMDPEF interact with QR2 and what are the downstream effects of this interaction?
A1: this compound acts as a potent inhibitor of QR2, exhibiting nanomolar affinity for the enzyme. While the exact binding mechanism is not fully elucidated in the provided abstracts, studies indicate that this compound directly interacts with QR2, inhibiting its enzymatic activity. This inhibition subsequently reduces the generation of reactive oxygen species (ROS) typically produced by QR2 activity, thereby mitigating oxidative stress. Furthermore, inhibiting QR2 with this compound in astrocytes exposed to paraquat restored autophagic flux, a cellular process important for degrading damaged components and promoting cell survival.
Q2: What is the role of this compound in protecting against paraquat-induced toxicity?
A2: Research suggests that this compound exhibits an "antidote effect" against paraquat toxicity both in vitro and in vivo. This protective effect is attributed to its ability to inhibit QR2, a key enzyme involved in paraquat's mechanism of toxicity. By inhibiting QR2, this compound reduces the generation of ROS, thus preventing oxidative stress and subsequent cellular damage induced by paraquat. This protection was observed in astrocytes, which are critical for neuronal support, and indicates a potential therapeutic avenue for paraquat poisoning and neurodegenerative diseases involving oxidative stress.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B560386.png)

![N-(2-chlorophenyl)-6-piperidin-4-ylimidazo[1,2-a]pyridine-3-carboxamide;oxalic acid](/img/structure/B560391.png)


![(1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-galactitol](/img/structure/B560394.png)


![[Ala2,8,9,11,19,22,24,25,27,28]-VIP](/img/structure/B560399.png)
